Alizarin

描述

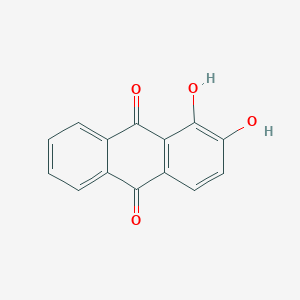

Structure

3D Structure

属性

IUPAC Name |

1,2-dihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4/c15-10-6-5-9-11(14(10)18)13(17)8-4-2-1-3-7(8)12(9)16/h1-6,15,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCKGOZRHPZPFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045960 | |

| Record name | Alizarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red-orange crystals slightly soluble in water; [Sax] | |

| Record name | Alizarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1958 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

72-48-0 | |

| Record name | Alizarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alizarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alizarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,2-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alizarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALIZARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60MEW57T9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Alizarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Alizarin (1,2-dihydroxyanthraquinone), a historically significant dye that continues to find applications in modern scientific research. This document details its chemical structure, physicochemical properties, synthesis, and key experimental applications, with a focus on its utility for researchers in the fields of biology and drug development.

Chemical Identity and Structure

This compound is an organic compound belonging to the anthraquinone (B42736) family.[1] Historically extracted from the roots of the madder plant, it was the first natural dye to be synthetically produced in 1869.[2] Its structure consists of an anthracene (B1667546) core with two ketone groups at positions 9 and 10, and two hydroxyl groups at positions 1 and 2.[3][4]

-

IUPAC Name : 1,2-dihydroxyanthracene-9,10-dione[4]

-

Molecular Formula : C₁₄H₈O₄[3]

-

CAS Number : 72-48-0[3]

-

Synonyms : 1,2-Dihydroxyanthraquinone, Mordant Red 11, C.I. 58000, Turkey Red[2][5]

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

The utility of this compound in various applications is dictated by its distinct physicochemical and spectroscopic properties. These quantitative data are summarized below for reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 240.21 g/mol | [3][5] |

| Appearance | Orange to orange-red crystalline powder | [6] |

| Melting Point | 277-290 °C | [2][6][7] |

| Boiling Point | 430 °C (sublimes) | [7] |

| Water Solubility | Slightly soluble | [7][8] |

| Solubility | Soluble in hexane, chloroform, ethanol, benzene, and alkali solutions | [7][8] |

| pKa | 6.77 - 6.94 | [7][8] |

| logP (octanol/water) | 2.479 (estimated) | [8] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks / Maxima (λmax) | Reference(s) |

| UV-Visible | pH-dependent: ~433 nm (neutral), ~526 nm (mono-ionized), ~567 nm (di-ionized) | [9] |

| 274 nm | [10] | |

| Infrared (IR) | ~3459-3663 cm⁻¹ (O-H stretch) | [11][12] |

| ~1663 cm⁻¹ & 1631 cm⁻¹ (C=O stretch, carbonyl) | [12][13] | |

| ~1586 cm⁻¹ & 1450 cm⁻¹ (C=C stretch, aromatic) | [12] | |

| ¹H NMR | (in DMSO-d₆): δ ~8.16, 8.11, 7.86, 7.60, 7.19 ppm | [14] |

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis of this compound and its application in a key biological staining procedure.

Laboratory Synthesis of this compound from Anthraquinone

This compound can be synthesized via the sulfonation of anthraquinone, followed by an alkali fusion. This method is a foundational technique in organic chemistry.[4][15]

Materials:

-

Anthraquinone

-

Fuming sulfuric acid (or concentrated sulfuric acid)

-

Sodium hydroxide (B78521) (caustic soda)

-

Potassium chlorate

-

Water

-

Hydrochloric acid (for acidification)

Procedure:

-

Sulfonation: Anthraquinone is sulfonated using fuming or concentrated sulfuric acid at a high temperature. This reaction yields anthraquinone-2-sulfonic acid.[5][15]

-

Formation of Sodium Salt: The resulting sulfonic acid is reacted with sodium hydroxide to form its sodium salt.[5]

-

Alkali Fusion: The sodium salt of anthraquinone-2-sulfonic acid is heated with sodium hydroxide and an oxidizing agent, such as potassium chlorate, to approximately 200°C under pressure.[5] This fusion step introduces the two hydroxyl groups onto the anthraquinone core.

-

Acidification and Isolation: The reaction mixture is dissolved in water and then acidified (e.g., with HCl). This causes the this compound to precipitate out of the solution.[15]

-

Purification: The crude this compound precipitate is collected by filtration, washed thoroughly with water to remove any remaining salts and impurities, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like glacial acetic acid or ethanol.[8]

This compound Red S Staining for Osteogenic Differentiation

This compound Red S, a sulfonated derivative of this compound, is widely used to stain and quantify calcium deposits, serving as a reliable marker for osteogenesis in cell cultures.[3][16][17]

Materials:

-

Cultured cells (e.g., mesenchymal stem cells induced towards an osteogenic lineage)

-

Phosphate-buffered saline (PBS)

-

Fixative: 4% paraformaldehyde (PFA) or 10% formalin

-

This compound Red S (ARS) staining solution (2% w/v, pH adjusted to 4.1-4.3)[2][16]

-

Distilled water

-

For quantification (optional): 10% cetylpyridinium (B1207926) chloride (CPC) or 10% acetic acid[3][16]

Procedure:

-

Cell Culture: Grow and differentiate cells in a multi-well plate for 10-21 days using osteogenic differentiation medium.[2]

-

Wash: Carefully aspirate the culture medium and gently wash the cell monolayer 2-3 times with PBS.[3]

-

Fixation: Add the fixative solution to each well and incubate at room temperature for 30-60 minutes.[2][3]

-

Post-Fixation Wash: Aspirate the fixative and wash the cells 2-3 times with distilled water to remove any residual fixative.[2][3]

-

Staining: Add the this compound Red S working solution to each well, ensuring the cell monolayer is completely covered. Incubate at room temperature in the dark for 20-45 minutes.[2][3] Mineralized nodules will stain a bright orange-red.

-

Final Wash: Aspirate the staining solution and gently wash the cells 2-4 times with distilled water until the excess, unbound dye is removed.[2][3]

-

Visualization: Add PBS to the wells to prevent drying and visualize the stained calcium deposits under a bright-field microscope.

-

Quantification (Optional): To quantify the staining, add 10% CPC or 10% acetic acid to each well and incubate with shaking to elute the bound dye. Transfer the supernatant to a microplate and measure the absorbance at approximately 562 nm.[3][16]

Caption: Experimental workflow for this compound Red S staining.

Biological Activity in Drug Development

Recent studies have highlighted this compound's potential as an anticancer agent, particularly in pancreatic cancer models. Its mechanism of action involves the modulation of key inflammatory and cell survival pathways.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to inhibit the growth of pancreatic cancer cells by inducing cell cycle arrest and apoptosis.[1][18] The primary mechanism is the abrogation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Specifically, this compound blocks the nuclear translocation of the p65 subunit of NF-κB. This action suppresses the transcription of NF-κB target genes that are critical for cell survival and proliferation, such as Bcl-2, Bcl-xL, XIAP, and Cyclin D.[1][18][19] The upstream regulation appears to involve the inhibition of the TNF-α-TAK1 signaling axis, which is a key activator of NF-κB.[1]

Caption: this compound's inhibition of the NF-κB pathway.

References

- 1. This compound, a nature compound, inhibits the growth of pancreatic cancer cells by abrogating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ixcellsbiotech.com [ixcellsbiotech.com]

- 3. oricellbio.com [oricellbio.com]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 6. chemiis.com [chemiis.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound | 72-48-0 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 11. researchgate.net [researchgate.net]

- 12. ijesd.org [ijesd.org]

- 13. researchgate.net [researchgate.net]

- 14. This compound(72-48-0) 1H NMR spectrum [chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 17. AbVideo™ | Abnova [abnova.com.tw]

- 18. This compound, a nature compound, inhibits the growth of pancreatic cancer cells by abrogating NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Alizarin Dye: A Comprehensive Technical Guide to its History and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alizarin (1,2-dihydroxyanthraquinone), a vibrant red dye of significant historical and scientific importance, has a rich history transitioning from a natural colorant to a synthetically produced chemical. Originally extracted from the roots of the madder plant (Rubia tinctorum), it was one of the most valuable dyes of antiquity. The successful synthesis of this compound in 1868 by Carl Graebe and Carl Liebermann marked a pivotal moment in the history of chemistry, heralding the dawn of the synthetic dye industry. This technical guide provides an in-depth exploration of the history of this compound, its natural origins, and the evolution of its chemical synthesis. Detailed experimental protocols for both classical and modern synthetic methods are presented, alongside quantitative data and safety information. The synthesis pathways are visually elucidated through chemical reaction diagrams.

A Rich History: From Ancient Roots to Synthetic Triumph

The use of this compound as a red dye dates back thousands of years, with evidence of its application found in ancient Egyptian textiles, Roman garments, and Persian carpets.[1][2] The primary natural source of this compound is the root of the madder plant, which was cultivated extensively for its dyeing properties.[3] The traditional process of extracting the dye was complex and often involved fermentation of the madder roots to hydrolyze the glycoside, ruberythric acid, into this compound and a sugar.

The 19th century witnessed significant advancements in the understanding of this compound's chemical nature. In 1826, the French chemists Pierre-Jean Robiquet and Jean-Jacques Colin isolated two distinct colorants from madder root: the vibrant red this compound and the less stable purple-red purpurin.[1] However, it was the groundbreaking work of German chemists Carl Graebe and Carl Liebermann in 1868 that revolutionized the world of dyes. They successfully synthesized this compound from anthracene (B1667546), a component of coal tar.[1][2] This achievement not only made the brilliant red dye widely accessible and affordable but also dealt a significant blow to the madder cultivation industry.[1][4] The synthesis of this compound is a landmark in organic chemistry, demonstrating that a natural product could be created in the laboratory, thus paving the way for the development of a vast array of synthetic dyes and other organic compounds.[2]

Chemical Synthesis of this compound: From Historical Methods to Modern Protocols

The synthesis of this compound has evolved from the original Graebe-Liebermann method to more efficient industrial processes. The primary starting materials for modern syntheses are typically derived from coal tar, such as anthracene or phthalic anhydride.

The Graebe-Liebermann Synthesis (from Anthracene via Bromination)

The historical synthesis developed by Graebe and Liebermann involved the bromination of anthraquinone, which itself is derived from the oxidation of anthracene.

References

Unveiling the Therapeutic Potential of Alizarin and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alizarin (1,2-dihydroxyanthraquinone), a naturally occurring anthraquinone (B42736) pigment historically prized for its vibrant red hue, has emerged as a molecule of significant interest in the biomedical field.[1] Beyond its traditional use as a dye, a growing body of scientific evidence highlights the diverse and potent biological activities of this compound and its synthetic derivatives. These compounds have demonstrated promising anticancer, antimicrobial, antioxidant, and anti-inflammatory properties, positioning them as valuable lead structures in the quest for novel therapeutic agents. This technical guide provides an in-depth exploration of the biological activities of this compound and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms.

Anticancer Activity

This compound and its derivatives have exhibited significant cytotoxic effects against a range of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest, frequently mediated through the modulation of key signaling pathways.

Quantitative Anticancer Data

The cytotoxic potential of this compound and its derivatives has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | Pancreatic (PANC-1) | 12.3 | [1] |

| This compound | Pancreatic (MIA PaCa-2) | - | [1] |

| This compound | Hepatoma (HepG2) | 160.4 - 216.8 | [2] |

| This compound | Osteosarcoma (Saos-2) | 27.5 (µg/mL) | [3] |

| This compound | Osteosarcoma (MG-63) | 29.0 (µg/mL) | [3] |

| This compound | Osteosarcoma (U-2OS) | 69.9 (µg/mL) | [3] |

| This compound | Breast (MDA-MB-231) | 62.1 (µg/mL) | [3] |

| 2-methyl this compound | Hepatoma (HepG2) | 8.878 (µg/mL) | [4] |

| This compound Derivative 8d | Ovarian (SK-OV-3) | 7.09 | [5] |

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

This compound or its derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[6]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.[1]

-

Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives (e.g., 0, 5, 10, 20, 40, 80 µM) for a specified duration (e.g., 24, 48, 72 hours).[1]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[7]

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathways in Anticancer Activity

This compound has been shown to exert its anticancer effects by modulating several critical signaling pathways, most notably the NF-κB, PI3K/Akt, and MAPK pathways.

NF-κB Signaling Pathway: In pancreatic cancer, this compound inhibits the TNF-α-induced activation of the NF-κB pathway.[1][6] It prevents the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This leads to the downregulation of NF-κB target genes involved in cell survival and proliferation, such as Bcl-2, Bcl-xL, XIAP, and cyclin D1, ultimately inducing apoptosis and cell cycle arrest.[6]

PI3K/Akt Signaling Pathway: this compound has been reported to regulate the PI3K/Akt signaling pathway.[8] This pathway is crucial for cell survival, growth, and proliferation. By modulating this pathway, this compound can influence glucose uptake and potentially induce apoptosis in cancer cells.[2]

Antimicrobial Activity

This compound and its derivatives have demonstrated notable activity against a variety of microorganisms, including bacteria and fungi. Their mode of action often involves the disruption of biofilm formation and inhibition of virulence factors.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| This compound | Staphylococcus aureus | >1000 | [9] |

| This compound | Staphylococcus epidermidis | >1000 | [9] |

| Quinthis compound | Candida albicans | 0.5 - 128 | [10] |

| This compound | Candida albicans | - | [11] |

| Chrysazin | Candida albicans | - | [11] |

| Hydrolysed Rubia tinctorum extract | Aspergillus ochraceus | - | [10] |

| Hydrolysed Rubia tinctorum extract | Aspergillus niger | - | [10] |

Note: The high MIC values for this compound against S. aureus and S. epidermidis suggest that its primary antibacterial action may be through mechanisms other than direct growth inhibition, such as anti-biofilm activity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the MIC of an antimicrobial agent.

Materials:

-

96-well microplates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth, RPMI 1640)

-

This compound or its derivatives

-

Positive control antibiotic

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

-

Serial Dilutions: Perform serial twofold dilutions of the this compound compound in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).[10]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antioxidant Activity

This compound and its derivatives possess antioxidant properties, which are attributed to their ability to scavenge free radicals. This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of various diseases.

Quantitative Antioxidant Data

The antioxidant capacity is often expressed as the IC50 value, representing the concentration of the compound required to scavenge 50% of the free radicals.

| Compound | Assay | IC50 (µg/mL) | Reference |

| Purpurin | DPPH | 3.491 | [8] |

| Hydrolysed R. tinctorum extract | ABTS | 5.65 | [12] |

Experimental Protocol: DPPH and ABTS Radical Scavenging Assays

These are common spectrophotometric assays for determining antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol.[11]

-

Reaction Mixture: Mix various concentrations of the this compound compound with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[11]

-

Absorbance Measurement: Measure the decrease in absorbance at approximately 517 nm.[11]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

-

Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.[11]

-

Reaction Mixture: Mix different concentrations of the this compound compound with the ABTS•+ solution.

-

Incubation: Incubate for a short period (e.g., 6 minutes) at room temperature.[11]

-

Absorbance Measurement: Measure the decrease in absorbance at approximately 734 nm.[11]

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory effects, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).

Experimental Protocol: Nitric Oxide (NO) Inhibitory Assay

This assay measures the ability of a compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Materials:

-

RAW 264.7 macrophage cell line

-

96-well plates

-

DMEM medium

-

LPS

-

This compound or its derivatives

-

Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)[13]

-

Microplate reader

Procedure:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of the this compound compound for 1-2 hours.[10]

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[13]

-

Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.[13]

-

Absorbance Measurement: After a short incubation, measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is indicative of NO production.[13]

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of this compound are linked to the modulation of inflammatory signaling pathways, such as the MAPK pathway.

MAPK Signaling Pathway: Mitogen-activated protein kinases (MAPKs), including p38 and JNK, play a crucial role in regulating the expression of pro-inflammatory genes. By inhibiting the activation of these kinases, this compound can suppress the production of inflammatory mediators.

References

- 1. researchgate.net [researchgate.net]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound increase glucose uptake through PI3K/Akt signaling and improve alloxan-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mjas.analis.com.my [mjas.analis.com.my]

Alizarin as a pH Indicator: A Technical Guide

Introduction

Alizarin, known chemically as 1,2-dihydroxyanthraquinone, is an organic compound that has been historically significant as a prominent red dye.[1] Its molecular formula is C₁₄H₈O₄.[2] Beyond its role as a pigment, this compound serves as a valuable pH indicator in analytical chemistry.[1][2][3] Like many pH indicators, it is a weak acid that exhibits distinct color changes in response to varying hydrogen ion concentrations.[4][5] This guide provides an in-depth exploration of the principles, quantitative data, and experimental protocols associated with the use of this compound as a pH indicator, tailored for researchers and drug development professionals.

Core Principle of this compound as a pH Indicator

The functionality of any pH indicator is rooted in its ability to exist in different structural forms, each possessing a unique color.[5][6] The transition between these forms is dependent on the pH of the solution.[4] this compound operates on this principle, functioning as a diprotic weak acid due to its two hydroxyl groups.[2]

The color of this compound is determined by the extent of protonation of these hydroxyl groups.

-

In strongly acidic to slightly acidic solutions (below pH 5.5) , this compound exists predominantly in its fully protonated, neutral molecular form (H₂A). This form absorbs light in a way that makes the solution appear yellow.[3][7]

-

As the pH increases into the range of 5.5 to 6.8 , the first hydroxyl group loses a proton, forming the mono-anionic conjugate base (HA⁻). This deprotonation alters the molecule's electronic structure and its light-absorbing properties, causing the solution to turn red.[3][7]

-

In strongly alkaline solutions (above pH 10.1) , the second hydroxyl group deprotonates, resulting in the di-anionic form (A²⁻). This second structural change causes a further shift in light absorption, and the solution appears purple.[3][7]

This pH-dependent equilibrium between different colored species is what allows this compound to visually signal changes in the acidity or basicity of a solution.[7]

Quantitative Data

The transition points in an indicator's color change are defined by its acid dissociation constant(s), or pKa value(s). This compound has two distinct pKa values corresponding to the sequential deprotonation of its two hydroxyl groups.

| Parameter | Value | Corresponding Transition | Source |

| pKa₁ | ~5.5 - 6.8 | Yellow to Red | [3] |

| pKa₂ | ~10.1 - 12.1 | Red to Purple | [3] |

| pH Range 1 | 5.5 – 6.8 | Yellow → Red | [3] |

| pH Range 2 | 10.1 – 12.1 | Red → Purple | [3] |

Visualizing the Chemical Mechanism

The equilibrium of this compound's protonation states can be represented as a signaling pathway. The following diagram illustrates the transition between the different colored species as a function of pH.

Experimental Protocols

1. Preparation of this compound Indicator Solution (0.1% w/v)

This protocol describes the preparation of a 0.1% this compound solution, suitable for use in typical laboratory titrations.

-

Reagents and Materials:

-

This compound powder (C₁₄H₈O₄)

-

Ethanol (B145695) (95% or absolute)

-

Deionized or distilled water

-

100 mL volumetric flask

-

Analytical balance

-

Stirring rod or magnetic stirrer

-

-

Methodology:

-

Weigh out 0.1 g of this compound powder using an analytical balance.

-

Transfer the powder to the 100 mL volumetric flask.

-

Add approximately 50 mL of ethanol to the flask. This compound is more soluble in ethanol than in water.[2]

-

Swirl the flask or use a magnetic stirrer to dissolve the this compound powder completely. Gentle heating may be applied if necessary, but ensure the solution cools to room temperature before proceeding.

-

Once the solid is fully dissolved, add deionized water to bring the final volume up to the 100 mL mark on the flask.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Store the resulting indicator solution in a clearly labeled, sealed bottle, protected from light.

-

2. Protocol for Acid-Base Titration using this compound Indicator

This protocol outlines the general steps for performing a standard acid-base titration. The choice of this compound is suitable for titrations where the endpoint is expected to fall within one of its transition ranges (e.g., titrating a weak acid with a strong base where the endpoint is in the pH 5.5-6.8 range).

-

Objective: To determine the concentration of an unknown acidic or basic solution.

-

Methodology:

-

Preparation of Analyte: Accurately pipette a known volume of the solution with unknown concentration (the analyte) into a clean Erlenmeyer flask.

-

Dilution: If the analyte is highly concentrated, dilute it with a known volume of deionized water to make the color change at the endpoint more easily observable.

-

Indicator Addition: Add 2-3 drops of the prepared 0.1% this compound indicator solution to the Erlenmeyer flask. Swirl the flask gently to mix. The solution should adopt the color corresponding to its initial pH (e.g., yellow for an acidic solution).

-

Titration Setup: Fill a burette with a standard solution of known concentration (the titrant) that will react with the analyte. Record the initial volume of the titrant in the burette.

-

Titration Process: Slowly add the titrant from the burette to the analyte in the Erlenmeyer flask, constantly swirling the flask to ensure thorough mixing.

-

Endpoint Detection: Continue adding the titrant dropwise as the expected endpoint is approached. The endpoint is reached when the indicator undergoes a permanent color change (e.g., from yellow to the first hint of persistent red).

-

Volume Recording: Immediately stop the addition of titrant once the color change is stable. Record the final volume of the titrant in the burette.

-

Calculation: Calculate the concentration of the analyte using the stoichiometry of the reaction and the volume of titrant used (V_titrant = V_final - V_initial).

-

Visualizing the Experimental Workflow

The following diagram outlines the logical flow of an acid-base titration experiment using this compound as an indicator.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Dye: Definition, Synthesis, Properties and Application [sciencedoze.com]

- 3. This compound | 72-48-0 [chemicalbook.com]

- 4. pH indicator - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. mdpi.com [mdpi.com]

Alizarin: A Comprehensive Technical Guide to Safety and Handling in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alizarin (1,2-dihydroxyanthraquinone) is a historically significant orange-red crystalline compound, originally derived from the roots of the madder plant. Today, it is primarily produced synthetically and finds applications as a textile dye, a biological stain, and a complexometric indicator. In the realm of biomedical research, this compound and its derivatives are utilized for their unique properties, including the staining of calcium deposits in tissues and their potential as therapeutic agents. However, despite its utility, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel. This guide provides an in-depth overview of the known hazards of this compound, detailed handling and safety protocols, and a summary of toxicological data, presented in a format tailored for the scientific community.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data sheets (SDS), the key hazards are summarized below.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H318: Causes serious eye damage.[1]

-

H319: Causes serious eye irritation.[2]

Toxicological Data

The toxicological profile of this compound is not exhaustively characterized, and data for certain endpoints are limited. The available quantitative data are summarized in the tables below.

Table 1: Acute Toxicity Data for this compound

| Route of Exposure | Species | Test | Value | Reference |

| Oral | Rat | LD50 | 1000 mg/kg | [3] |

| Oral | Wild Bird | LD50 | 316 mg/kg | [4] |

| Intravenous | Mouse | LD50 | 70 mg/kg | [5] |

| Dermal | Rabbit | LD50 | No data available | [4][6] |

| Inhalation | Rat | LC50 | No data available | [4][6] |

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of the test population. LC50: Lethal Concentration, 50%. The concentration of a substance in the air that is lethal to 50% of the test population.

Table 2: Irritation and Sensitization Data for this compound

| Endpoint | Species | Result | Reference |

| Skin Irritation | Rabbit | Irritant | [2] |

| Eye Irritation | Rabbit | Mild to Serious Irritant/Damage | [1][2][4] |

| Skin Sensitization | - | Potential Sensitizer | [1] |

Mechanisms of Toxicity: Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying this compound's biological effects, including its toxicity. Two key signaling pathways have been identified as being modulated by this compound: the Aryl Hydrocarbon Receptor (AHR) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

This compound has been identified as an agonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in regulating the expression of genes associated with xenobiotic metabolism.[7][8][9][10] Upon binding to this compound, the AHR translocates to the nucleus, where it dimerizes with the AHR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the DNA, leading to the increased transcription of target genes, most notably Cytochrome P450 1A1 (CYP1A1).[7][8][11] The induction of CYP1A1 can lead to the metabolic activation of other xenobiotics, potentially increasing their toxicity.[8]

NF-κB Signaling Pathway

This compound has also been shown to inhibit the activation of the NF-κB signaling pathway.[1][12] NF-κB is a key transcription factor that plays a critical role in inflammation, immunity, and cell survival. In the context of some cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. This compound has been observed to inhibit the TNF-α-stimulated activation and nuclear translocation of NF-κB, leading to the downregulation of its target genes involved in cell survival and proliferation.[1][12]

Safe Handling and Storage

Adherence to strict safety protocols is essential when working with this compound to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat or other protective clothing should be worn. In cases of potential significant exposure, a chemical-resistant apron may be necessary.

-

Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator with a particulate filter should be used.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to avoid dust generation.

-

An eyewash station and a safety shower must be readily accessible in the immediate work area.

Handling Procedures

-

Avoid the formation of dust and aerosols.

-

Do not breathe dust, vapor, mist, or gas.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Emergency Procedures

First Aid Measures

-

After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

After skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation develops or persists, seek medical attention.

-

After inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

After ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

-

Minor Spills:

-

Wear appropriate PPE.

-

Avoid generating dust.

-

Carefully sweep up the spilled solid and place it into a labeled, sealed container for disposal.

-

Clean the spill area with a damp cloth.

-

-

Major Spills:

-

Evacuate the area.

-

Ensure adequate ventilation.

-

Follow the same procedure as for minor spills, using appropriate respiratory protection.

-

Fire-Fighting Measures

-

This compound is a non-flammable solid.

-

In case of fire in the surrounding area, use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish.

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

-

Hazardous combustion products may include carbon monoxide and carbon dioxide.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Experimental Protocols for Safety Assessment

The following are generalized methodologies for key toxicological assessments, based on OECD guidelines. Specific experimental parameters may need to be optimized for this compound.

Experimental Workflow for Chemical Safety Assessment

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD TG 425)

-

Principle: A sequential dosing method where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method minimizes the number of animals required to estimate the LD50.

-

Animals: Healthy, young adult rats of a single sex (typically females).

-

Procedure: a. A single animal is dosed at a starting dose level just below the best preliminary estimate of the LD50. b. The animal is observed for up to 14 days for signs of toxicity and mortality. c. If the animal survives, the next animal is dosed at a higher dose level. If the animal dies, the next animal is dosed at a lower dose level. d. The process is continued until the stopping criteria are met (e.g., a specified number of reversals in outcome have occurred).

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD TG 439)

-

Principle: This in vitro method uses a reconstructed human epidermis model to assess the potential of a chemical to cause skin irritation.

-

Test System: A commercially available RhE model (e.g., EpiDerm™, EpiSkin™).

-

Procedure: a. The test chemical is applied topically to the surface of the RhE tissue. b. After a defined exposure period, the chemical is removed by washing. c. The viability of the tissue is assessed using a cell viability assay (e.g., MTT assay).

-

Data Analysis: A chemical is identified as an irritant if the mean tissue viability is below a defined threshold (typically ≤ 50%) compared to the negative control.

In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test Method (Based on OECD TG 437)

-

Principle: This ex vivo method uses isolated bovine corneas to assess the potential of a chemical to cause severe eye damage or irritation.

-

Test System: Freshly isolated bovine corneas.

-

Procedure: a. The test chemical is applied to the epithelial surface of the cornea. b. After a defined exposure period, the cornea is rinsed. c. Corneal opacity is measured using an opacitometer. d. Corneal permeability is measured by the amount of fluorescein (B123965) that passes through the cornea.

-

Data Analysis: The in vitro scores for opacity and permeability are used in a regression formula to predict the in vivo Draize eye irritation score.

Skin Sensitization: In Chemico Direct Peptide Reactivity Assay (DPRA) (Based on OECD TG 442C)

-

Principle: This in chemico method assesses the potential of a chemical to induce skin sensitization by measuring its reactivity with synthetic peptides containing cysteine or lysine.

-

Procedure: a. The test chemical is incubated with synthetic peptides containing either cysteine or lysine. b. After a defined incubation period, the concentration of the remaining non-depleted peptide is measured by HPLC.

-

Data Analysis: The percentage of peptide depletion is calculated, and the chemical is classified as having low, moderate, or high reactivity based on the depletion of both peptides.

Conclusion

This compound is a valuable chemical in various scientific disciplines, but it is not without its hazards. A comprehensive understanding of its toxicological profile, including its effects on the AHR and NF-κB signaling pathways, is crucial for its safe use. By adhering to the stringent handling, storage, and emergency procedures outlined in this guide, and by following established experimental protocols for safety assessment, researchers can minimize their risk of exposure and ensure a safe laboratory environment. As with all chemicals, a culture of safety and a thorough understanding of the available data are the cornerstones of responsible scientific practice.

References

- 1. This compound, a nature compound, inhibits the growth of pancreatic cancer cells by abrogating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. fishersci.com [fishersci.com]

- 4. employees.delta.edu [employees.delta.edu]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound, an Agonist of AHR Receptor, Enhances CYP1A1 Enzyme Activity and Induces Transcriptional Changes in Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound, an Agonist of AHR Receptor, Enhances CYP1A1 Enzyme Activity and Induces Transcriptional Changes in Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Induction of CYP1A1. The AhR/DRE paradigm: transcription, receptor regulation, and expanding biological roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, a nature compound, inhibits the growth of pancreatic cancer cells by abrogating NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Alizarin for Research: A Technical Guide to Commercial Sources, Purity, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Alizarin and its derivative, this compound Red S, for research applications. It covers commercially available sources, typical purity levels, and detailed experimental protocols for their use in biological staining and the investigation of cellular signaling pathways.

Commercial Sources and Purity of this compound and this compound Red S

For research purposes, this compound and this compound Red S are available from various chemical suppliers. The purity of these compounds is crucial for reliable and reproducible experimental results. High-performance liquid chromatography (HPLC) is a common method used to assess the purity of this compound.[1] Below is a summary of representative commercial sources and their product specifications.

| Supplier | Product Name | CAS Number | Purity | Form | Quantity | Catalog Number (Example) |

| Thermo Fisher Scientific | This compound, 97%, pure | 72-48-0 | 97% | Fine Powder | 25 g | 153690250[2] |

| This compound Red S, pure, certified | 130-22-3 | Certified | Powder | 100 g | AC400481000[3] | |

| Sigma-Aldrich (Merck) | This compound phyproof® Reference Substance | 72-48-0 | ≥95.0% (HPLC) | Neat | - | PHL89236[1] |

| This compound Red S | 130-22-3 | Certified by the Biological Stain Commission | Powder | - | A5533[4] | |

| Santa Cruz Biotechnology | This compound | 72-48-0 | - | Powder | - | sc-205999[5] |

| This compound Red S | 130-22-3 | - | Powder | - | sc-203730[6] | |

| TCI America | This compound | 72-48-0 | >95.0% (HPLC) | Orange to Brown powder to crystal | - | D0242 |

| AdooQ Bioscience | This compound | 72-48-0 | >99% (HPLC) | - | - | A10542[7] |

| Molecular Depot | This compound (Highly Pure) | 72-48-0 | Biotechnology Grade | Lyophilized Powder | 5 g | B2012820[8] |

| MP Biomedicals | This compound Red S | 130-22-3 | - | Powder | 25 g | 0210064925[9] |

| Spectrum Chemical | This compound Red S | 130-22-3 | - | Powder | - | AL200[10] |

| Extrasynthese | This compound | 72-48-0 | Analytical Standard | - | - | 0411[11] |

| Otto Chemie Pvt. Ltd. | This compound red S | 130-22-3 | - | Powder | 25 g, 100 g | A 1645[12] |

| APExBIO | 2% this compound Red S Staining Solution, pH4.2 | 130-22-3 | 2% Solution | Solution | 100ml, 500ml | K2605[13] |

| Bioworld | This compound Red S | 130-22-3 | - | Crystalline powder | 25 g | 50-199-185[14] |

| Amerigo Scientific | This compound red S | 130-22-3 | - | - | - | -[15] |

| LGC Standards | This compound(P) | 72-48-0 | - | - | - | -[16] |

Experimental Protocols

This compound Red S Staining for Calcium Deposition

This compound Red S is widely used to stain calcium deposits in cell cultures and tissue sections, a key indicator of osteogenesis. The staining procedure involves fixation, staining with an this compound Red S solution at a specific pH, and subsequent washing. For quantitative analysis, the stain can be extracted and measured spectrophotometrically.[17][18][19]

Materials:

-

Cells or tissue sections

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

This compound Red S powder (CAS 130-22-3)

-

Distilled water

-

0.1% Ammonium (B1175870) hydroxide (B78521) or dilute HCl

-

For Quantification: 10% Acetic acid or 10% Cetylpyridinium (B1207926) chloride

Protocol:

-

Preparation of 2% this compound Red S Staining Solution:

-

Dissolve 2 grams of this compound Red S powder in 100 mL of distilled water.

-

Adjust the pH of the solution to 4.1-4.3 using 0.1% ammonium hydroxide or dilute HCl. The pH is critical for specific staining.[17]

-

For cell culture applications, sterilize the solution by passing it through a 0.22 µm filter.[17]

-

Store the solution at 4°C, protected from light. It is recommended to make the solution fresh or check the pH if it is more than a month old.[17]

-

-

Cell/Tissue Fixation:

-

Staining:

-

Visualization:

-

Visualize the orange-red calcium deposits under a bright-field microscope.

-

-

Quantification of Staining:

-

To each stained well or sample, add 1 mL of 10% acetic acid or 10% cetylpyridinium chloride to extract the bound stain.

-

Incubate for 15-30 minutes at room temperature with shaking.

-

Transfer the resulting solution to a microcentrifuge tube.

-

Centrifuge at 12,000 rpm for 10 minutes to pellet cell debris.

-

Measure the absorbance of the supernatant at a wavelength between 405-550 nm.[17]

-

Preparation of this compound for Cell Culture Signaling Studies

For investigating the effects of this compound on cellular signaling pathways, a stock solution is typically prepared in an organic solvent and then diluted to the desired working concentration in the cell culture medium.

Materials:

-

This compound powder (CAS 72-48-0)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Cell culture medium

Protocol:

-

Preparation of this compound Stock Solution:

-

Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in sterile DMSO. The exact concentration will depend on the solubility of the specific batch of this compound and the desired final concentrations for the experiment.

-

Ensure the this compound is completely dissolved. Gentle warming or vortexing may be necessary.

-

Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

-

Treatment of Cells:

-

Thaw an aliquot of the this compound stock solution.

-

Dilute the stock solution directly into the cell culture medium to achieve the desired final concentrations (e.g., 5, 10, 20, 40, 80 µM).[20]

-

Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

-

Incubate the cells with the this compound-containing medium for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.[20]

-

This compound in Cellular Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

NF-κB Signaling Pathway

This compound has been demonstrated to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and cancer.[21] In pancreatic cancer cells, this compound inhibits the nuclear translocation of the p65 subunit of NF-κB.[20] This inhibitory action is believed to occur through the inactivation of the TNF-α-TAK1-NF-κB signaling cascade.[21] By blocking NF-κB activation, this compound can downregulate the expression of downstream target genes involved in cell survival and proliferation, such as Bcl-2, Bcl-xL, XIAP, and cyclin D.[21]

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

This compound can act as an agonist of the Aryl Hydrocarbon Receptor (AHR), leading to the activation of the AHR-CYP1A1 signaling pathway.[22][23] Upon binding to this compound, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, such as CYP1A1. This leads to the increased expression and enzymatic activity of CYP1A1, a phase I metabolizing enzyme.[22]

ERK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. While the direct interaction of this compound with the ERK pathway is an area of ongoing research, it has been noted that this compound can suppress tumor expansion by inhibiting ERK-pathway related phosphorylation. The ERK pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs), leading to the activation of Ras, which in turn activates a kinase cascade involving Raf, MEK, and finally ERK. Activated ERK can then translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression that promote cell growth and proliferation.

References

- 1. This compound phyproof Reference Substance 72-48-0 [sigmaaldrich.com]

- 2. Thermo Scientific Chemicals this compound, 97%, pure 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound Red S, pure, certified 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound Red S certified by the Biological Stain Commission 130-22-3 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

- 7. adooq.com [adooq.com]

- 8. moleculardepot.com [moleculardepot.com]

- 9. mpbio.com [mpbio.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. extrasynthese.com [extrasynthese.com]

- 12. This compound red S | 130-22-3 | www.ottokemi.com [ottokemi.com]

- 13. apexbt.com [apexbt.com]

- 14. Bioworld this compound Red S, 25 g, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 15. This compound red S - Amerigo Scientific [amerigoscientific.com]

- 16. This compound(P) | CAS 72-48-0 | LGC Standards [lgcstandards.com]

- 17. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 18. webpath.med.utah.edu [webpath.med.utah.edu]

- 19. benchchem.com [benchchem.com]

- 20. This compound, a nature compound, inhibits the growth of pancreatic cancer cells by abrogating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound, a nature compound, inhibits the growth of pancreatic cancer cells by abrogating NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound, an Agonist of AHR Receptor, Enhances CYP1A1 Enzyme Activity and Induces Transcriptional Changes in Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound, an Agonist of AHR Receptor, Enhances CYP1A1 Enzyme Activity and Induces Transcriptional Changes in Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Guide to Calcium Staining in Osteogenic Research: Alizarin Red S and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of extracellular calcium deposition is a cornerstone of in vitro osteogenesis assessment. For decades, Alizarin Red S (ARS) has been the gold standard for visualizing mineralized nodules in cultured cells. However, a variety of other dyes, each with unique properties, are available to researchers. This technical guide provides a comprehensive comparison of this compound Red S with other prevalent calcium-staining dyes, offering insights into their mechanisms, detailed experimental protocols, and quantitative comparisons to aid in the selection of the most appropriate method for your research needs.

Core Concepts in Calcium Staining

The fundamental principle behind most calcium staining techniques is the ability of specific dyes to chelate or bind to calcium ions present in the mineralized extracellular matrix. This interaction results in a colored or fluorescent product that can be visualized and quantified. The choice of dye often depends on the experimental requirements, such as the need for live-cell imaging, the desired level of quantification, and the available imaging equipment.

Comparative Analysis of Calcium Staining Dyes

The following table summarizes the key characteristics of commonly used calcium-staining dyes to facilitate a direct comparison.

| Feature | This compound Red S | Calcein | Von Kossa | Xylenol Orange | Calcein Blue |

| Principle | Chelation of calcium ions by the anthraquinone (B42736) dye, forming a red-orange complex.[1] | Binds to calcium in hydroxyapatite, fluorescing green.[2][3] | Silver ions react with phosphate, and are then reduced to black metallic silver, indirectly indicating calcium phosphate.[4][5] | A calcium-chelating fluorochrome that fluoresces red.[5][6] | A calcium-chelating fluorochrome that fluoresces blue.[5][6] |

| Detection Method | Brightfield Microscopy | Fluorescence Microscopy (FITC filter) | Brightfield Microscopy | Fluorescence Microscopy (Rhodamine filter) | Fluorescence Microscopy (DAPI filter) |

| Cell State | Fixed cells | Live or fixed cells | Fixed cells | Live or fixed cells | Live or fixed cells |

| Optimal Concentration | 2% (w/v) solution (pH 4.1-4.3)[7] | 1-10 µM for live cells | 5% Silver Nitrate | 20 µM[5] | 30 µM[5] |

| Incubation Time | 20-45 minutes[7] | 15-60 minutes for live cells[3] | ~60 minutes (with UV exposure)[5] | Overnight[6] | Overnight[6] |

| Quantification | Extraction and spectrophotometry (405 nm or 550-570 nm).[7][8] | Fluorescence intensity measurement.[9] | Image analysis of stained area.[10] | Fluorescence intensity measurement. | Fluorescence intensity measurement. |

| Key Advantage | Well-established, robust, and allows for easy quantification.[11] | Suitable for live-cell imaging and time-course studies; lower background than ARS.[2][12] | Stains phosphate, providing an alternative perspective on mineralization.[4] | Can be used in conjunction with other fluorescent markers for multiplexing.[5] | Provides a different fluorescent color for multiplexing with green and red fluorophores.[5] |

| Limitations | Requires cell fixation; pH-sensitive.[3] | Signal can be quenched at high concentrations. | Indirectly stains calcium; can have non-specific staining.[5] | Requires fluorescence microscopy. | Requires fluorescence microscopy. |

Signaling Pathways in Osteoblast Differentiation and Mineralization

The process of osteogenesis is tightly regulated by a complex network of signaling pathways. The deposition of a mineralized matrix, which is visualized by calcium staining, represents the culmination of these signaling cascades. Understanding these pathways is crucial for interpreting the results of mineralization assays.

Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin pathway is a critical regulator of osteoblast differentiation and bone formation.[13][14] Activation of this pathway leads to the accumulation of β-catenin in the nucleus, where it activates the transcription of osteogenic genes.[15]

References

- 1. JAK/STAT in Bone Development | Encyclopedia MDPI [encyclopedia.pub]

- 2. Revisiting in vivo staining with this compound red S - a valuable approach to analyse zebrafish skeletal mineralization during development and regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Von Kossa stain - Wikipedia [en.wikipedia.org]

- 5. Examination of Mineralized Nodule Formation in Living Osteoblastic Cultures Using Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Physiological Mineralization during In Vitro Osteogenesis in a Biomimetic Spheroid Culture Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Molecular Ballet: An In-depth Guide to the Interaction of Alizarin with Biomolecules

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alizarin (1,2-dihydroxyanthraquinone), a prominent member of the anthraquinone (B42736) family, has a long history as a textile dye and pigment. Beyond its chromatic properties, this compound exhibits a fascinating and complex range of interactions with key biological macromolecules. These interactions form the basis of its diverse bioactivities, including anticancer, antioxidant, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the molecular interactions between this compound and critical biomolecules such as proteins and nucleic acids. It details the thermodynamic and kinetic parameters of these binding events, summarizes quantitative inhibition data against key enzymes, and elucidates this compound's modulatory effects on crucial cellular signaling pathways. This document aims to serve as a foundational resource for professionals in drug discovery and molecular biology, offering detailed experimental protocols and structured data to facilitate further research and application.

Interaction with Proteins

This compound's interaction with proteins is a critical aspect of its biological activity, influencing its transport, distribution, and therapeutic efficacy. The primary mode of interaction involves non-covalent forces, including hydrophobic interactions, hydrogen bonding, and electrostatic forces.

Human Serum Albumin (HSA)

Human Serum Albumin is the most abundant protein in blood plasma and plays a crucial role in the transport of various endogenous and exogenous compounds. This compound binds to HSA, a process that has been characterized using spectroscopic techniques.

Studies have revealed that this compound quenches the intrinsic fluorescence of HSA through a static quenching mechanism, indicating the formation of a stable ground-state complex.[1] The binding occurs at a single site with a 1:1 stoichiometric ratio.[2] Site-specific probe displacement experiments have identified this binding location as Sudlow's site II, which is located in subdomain IIIA of the protein.[2]

The thermodynamic profile of the this compound-HSA interaction indicates that the binding is a spontaneous process (ΔG < 0). The negative enthalpy change (ΔH < 0) and positive entropy change (ΔS > 0) suggest that both electrostatic forces and hydrophobic interactions are the main driving forces for the complex formation.[1] The distance between the this compound binding site and the nearest tryptophan residue (Trp-214) in HSA has been calculated to be approximately 1.83 nm, confirming the potential for non-radiative energy transfer.[1]

Table 1: Thermodynamic Parameters for this compound-HSA Interaction

| Parameter | Value/Sign | Implication |

| Binding Stoichiometry (n) | ~1 | One this compound molecule binds to one HSA molecule. |

| Gibbs Free Energy (ΔG) | < 0 | Spontaneous binding process. |

| Enthalpy Change (ΔH) | < 0 | The binding process is exothermic. |

| Entropy Change (ΔS) | > 0 | Increased disorder, suggesting a significant role for hydrophobic interactions. |

Source: Data synthesized from fluorescence spectroscopy studies.[1]

Enzyme Inhibition

This compound has been evaluated for its inhibitory activity against several key enzymes involved in physiological and pathological processes. This inhibitory potential is a cornerstone of its therapeutic interest. Quantitative data from these studies are crucial for understanding its mechanism of action and for potential drug development.

A study by Zengin et al. investigated the inhibitory effects of this compound on acetylcholinesterase (AChE), an enzyme critical in neurotransmission; tyrosinase, a key enzyme in melanin (B1238610) synthesis; and α-amylase, which is involved in carbohydrate digestion.[3]

Table 2: Enzyme Inhibitory Activity of this compound

| Enzyme | Inhibition Value | Unit | Method of Analysis |

| Acetylcholinesterase (AChE) | 4.38 ± 0.11 | mg GALAE/g | Ellman's Method |

| Tyrosinase | 134.11 ± 1.11 | mg KAE/g | Dopachrome Method |

| α-Amylase | 0.58 ± 0.02 | mmol ACAE/g | Starch-Iodine Method |

GALAE: Galantamine equivalents; KAE: Kojic acid equivalents; ACAE: Acarbose equivalents. Data from Zengin, G. et al.[3]

These results demonstrate that this compound possesses moderate inhibitory activity against these enzymes, suggesting its potential role in managing conditions related to neurodegeneration, hyperpigmentation, and hyperglycemia.

Interaction with Nucleic Acids (DNA)

The interaction of small molecules with DNA is a fundamental mechanism for many anticancer drugs. Anthraquinone derivatives are well-known DNA-binding agents, often acting as intercalators or groove binders.[4]

Spectroscopic and in-silico studies on the interaction between this compound and calf-thymus DNA (CT-DNA) suggest that this compound binds to DNA primarily through an external binding mode.[3][5] This is in contrast to classic intercalators, which insert themselves between the DNA base pairs. The external interaction likely involves groove binding or electrostatic interactions with the phosphate (B84403) backbone of the DNA.[3][6]

While a definitive quantitative binding constant (Kd) for the this compound-DNA interaction is not prominently available in the reviewed literature, comparative studies with other anthraquinones like purpurin (B114267) indicate that this compound has a moderate binding affinity.[3] The exact thermodynamic signature (ΔG, ΔH, ΔS) for this compound's DNA binding remains an area for further detailed investigation.

Modulation of Cellular Signaling Pathways

This compound exerts significant biological effects by modulating key intracellular signaling pathways, particularly those involved in cancer progression, inflammation, and cellular metabolism.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers, including pancreatic cancer.[2] this compound has been shown to be a potent inhibitor of this pathway.[2][7]

In pancreatic cancer cells, this compound inhibits the activation of NF-κB stimulated by Tumor Necrosis Factor-alpha (TNF-α).[2] It prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking its transcriptional activity.[2] Mechanistically, this compound disrupts the TNF-α-TAK1-NF-κB signaling cascade by inhibiting the phosphorylation of key upstream kinases like TAK1 and IKBα.[2] This abrogation of NF-κB activity leads to the downregulation of anti-apoptotic genes (e.g., Bcl-2, Bcl-xL, XIAP) and cell cycle regulators (e.g., cyclin D1), ultimately inducing cell cycle arrest and apoptosis in cancer cells.[7]

Figure 1: this compound's inhibition of the NF-κB signaling pathway.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, most notably the cytochrome P450 family member CYP1A1. This compound has been identified as a novel agonist of the AhR.[3]

Upon binding to this compound, the cytosolic AhR translocates to the nucleus.[3][5] In the nucleus, it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This activated complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[8] This binding event initiates the transcription of genes such as CYP1A1, leading to increased mRNA and protein expression.[2][3] The activation of this pathway is a key mechanism through which this compound can influence cellular metabolism and response to environmental compounds.

Figure 2: this compound-mediated activation of the AhR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with biomolecules.

General Workflow for Studying this compound-Biomolecule Interactions

The investigation of this compound's interaction with a biomolecule (e.g., a protein or DNA) typically follows a multi-step, systematic approach, moving from initial detection to detailed thermodynamic and structural characterization.

Figure 3: General experimental workflow for interaction studies.

Protein-Ligand Binding via Fluorescence Quenching

This protocol describes how to determine the binding parameters of this compound to a fluorescent protein like HSA using its intrinsic tryptophan fluorescence.

Objective: To determine the binding constant (Ka) and number of binding sites (n) for the this compound-protein interaction.

Materials:

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

Purified protein solution (e.g., HSA, 2 μM in phosphate buffer, pH 7.4)

-

This compound stock solution (e.g., 1 mM in a suitable solvent like DMSO, ensuring final solvent concentration is <1%)

-

Phosphate buffer (pH 7.4)

Procedure:

-

Instrument Setup: Set the excitation wavelength to 295 nm (to selectively excite tryptophan residues) and record the emission spectrum from 310 nm to 450 nm. Set excitation and emission slit widths (e.g., 5 nm).

-

Initial Spectrum: Place 2 mL of the 2 μM protein solution into the cuvette and record its fluorescence spectrum. This is the F0 (fluorescence in the absence of the quencher).

-

Titration: Add small aliquots (e.g., 2-10 μL) of the this compound stock solution to the cuvette. After each addition, mix gently and allow the solution to equilibrate for 2-5 minutes.

-

Record Spectra: Record the fluorescence spectrum after each addition of this compound. A decrease in fluorescence intensity at the emission maximum (~340-350 nm) should be observed.

-

Inner Filter Effect Correction: The absorption of excitation or emission light by the ligand can cause an artificial decrease in fluorescence. Correct the observed fluorescence intensities (Fobs) using the following formula: Fcorr = Fobs * 10(Aex + Aem)/2 where Aex and Aem are the absorbances of this compound at the excitation and emission wavelengths, respectively.

-

Data Analysis (Stern-Volmer Equation): To determine the quenching mechanism, plot F0/Fcorr vs. [Q] (concentration of this compound). The relationship is described by: F0/F = 1 + Ksv[Q] = 1 + kqτ0[Q] where Ksv is the Stern-Volmer quenching constant, kq is the bimolecular quenching rate constant, and τ0 is the average lifetime of the fluorophore without the quencher (~10-8 s for many proteins). A linear plot indicates a single type of quenching mechanism. If kq is much larger than the diffusion-controlled limit (~2.0 x 1010 L·mol-1·s-1), the mechanism is static quenching.

-

Binding Constant Determination: For static quenching, the binding constant (Ka) and the number of binding sites (n) can be calculated using the double logarithm regression curve: log[(F0 - F)/F] = log(Ka) + n·log[Q] Plot log[(F0 - F)/F] versus log[Q]. The intercept gives log(Ka) and the slope gives n.

Western Blot for NF-κB Pathway Activation